Alizapride hydrochloride is a pharmaceutical compound recognized primarily for its role as a dopamine receptor antagonist. It exhibits significant prokinetic and antiemetic properties, making it effective in preventing nausea and vomiting, particularly in postoperative settings. The compound is classified under the category of antiemetics and gastrointestinal agents, specifically targeting the central nervous system's chemoreceptor trigger zone.
Alizapride hydrochloride is derived from the chemical structure of benzotriazole and has been synthesized for medical applications. Its chemical formula is , with a molecular weight of approximately 351.83 g/mol. The compound is categorized as a dopamine receptor antagonist, specifically acting on D2 receptors, which are pivotal in mediating nausea and vomiting responses in the brain .
The synthesis of alizapride hydrochloride involves multiple steps, typically starting from simpler precursor compounds. A notable method includes:
The synthesis process is designed to optimize yield while minimizing environmental impact. Advanced techniques such as AI-powered synthesis planning tools can predict feasible synthetic routes, enhancing efficiency in laboratory settings .
Alizapride hydrochloride features a complex molecular structure characterized by a benzotriazole ring. The structural representation indicates:
The InChI key for alizapride hydrochloride is BRECEDGYMYXGNF-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
The mechanism of action of alizapride hydrochloride primarily involves its antagonistic effects on D2 dopamine receptors located in the chemoreceptor trigger zone of the central nervous system. By blocking these receptors, alizapride effectively inhibits the signals that lead to nausea and vomiting. This action is crucial for its application in treating conditions associated with these symptoms .
Data regarding its elemental composition shows:
Alizapride hydrochloride is primarily utilized in clinical settings for its antiemetic properties, particularly in managing nausea associated with chemotherapy and postoperative recovery. Its effectiveness as a prokinetic agent also makes it valuable in treating gastrointestinal disorders where motility enhancement is desired .
The development of anti-emetic substituted benzamides originated from structural modifications of procainamide, a local anesthetic and antiarrhythmic agent. Researchers at Laboratoires Delagrange discovered metoclopramide in the 1950s, noting its potent anti-emetic and gastroprokinetic properties despite lacking procainamide’s primary effects [8]. Metoclopramide’s efficacy stemmed from dopamine D2 receptor antagonism, particularly in the chemoreceptor trigger zone (CTZ). This breakthrough spurred efforts to synthesize analogs with improved receptor selectivity and reduced neurological side effects.
Alizapride emerged in the 1980s as a structural analog featuring a 6-methoxybenzotriazole carboxamide core instead of metoclopramide’s chlorinated procainamide backbone [1] [6]. This modification aimed to enhance dopamine receptor binding affinity while minimizing interactions with off-target receptors (e.g., adrenergic, cholinergic). Pharmacological studies confirmed alizapride’s Ki values of 66–340 nM at D2 receptors, significantly lower than its IC₅₀ values (>10 µM) at α₁-, α₂-, and β-adrenergic receptors . The historical progression from metoclopramide to alizapride exemplifies targeted molecular optimization for anti-emetic specificity.
The benzotriazole core of alizapride is synthesized through a multi-step sequence starting from 4-aminosalicylic acid (Table 1). Contemporary industrial routes prioritize atom economy and reduced hazardous waste compared to early methods [3] [5]:
Table 1: Key Intermediates in Benzotriazole Core Synthesis
| Intermediate | Chemical Name | Synthetic Step | Function |
|---|---|---|---|
| I | 2-Methoxy-4-amino-5-nitrobenzoic acid | Methylation + Nitration | Nitro-group introduction for cyclization |
| II | Sodium 2-methoxy-4-acetamido-5-nitrobenzoate | Acetylation + Salt formation | Amide protection for regioselective cyclization |
| III | 2-Methoxy-4,5-diaminobenzoic acid | Reduction (SnCl₂/HCl or catalytic hydrogenation) | Diamine precursor for triazole ring closure |
| IV | 6-Methoxy-1H-benzotriazole-5-carboxylic acid | Diazotization/cyclization (NaNO₂/HCl) | Core benzotriazole formation |
Critical Step – Diazotization/Cyclization: Intermediate III undergoes ring closure in acidic medium with sodium nitrite (NaNO₂), generating the benzotriazole system via intramolecular diazonium salt formation and subsequent cyclization [5]. Process refinements include replacing SnCl₂ reduction with catalytic hydrogenation (Pd/C or Raney Ni) for Intermediate III, improving yield from ~65% to >85% [5]. The final carboxylic acid (Intermediate IV) is either coupled directly with 1-allyl-2-(aminomethyl)pyrrolidine or esterified (methyl ester) for milder amidation conditions [3].
The N-allylpyrrolidine moiety is synthesized via N-alkylation of 2-(aminomethyl)pyrrolidine with allyl bromide or chloride. Key challenges include controlling regioselectivity (avoiding dialkylation) and stereochemistry (pyrrolidine’s chiral center) [3] :
Table 2: Optimization of N-Allylpyrrolidine Coupling
| Parameter | Early Approach | Optimized (Industrial) Approach | Advantage |
|---|---|---|---|
| Pyrrolidine precursor | Racemic, unprotected | Boc-protected (S)-enantiomer | Enantiopurity >99%; no dialkylation |
| Coupling reagent | Acetyl chloride | Aqueous NaOH/dichloromethane | No metal residues; lower cost |
| Reaction temp | 0–5°C | 20–25°C | Energy efficiency |
| Yield | ~70% | 88–92% | Reduced waste |
Industrial synthesis of alizapride hydrochloride emphasizes sustainability, yield enhancement, and purification efficiency (Figure 1):
Figure 1: Industrial Synthesis Flow for Alizapride Hydrochloride4-Aminosalicylic acid → Methylation (dimethyl sulfate) → Nitration (Ac₂O/HNO₃) → Reduction (Pd/C/H₂) → Diazotization (NaNO₂/HCl) → Benzotriazole acid → Esterification (MeOH/H⁺) → Coupling with N-allyl-2-(aminomethyl)pyrrolidine → Salt formation (HCl/IPA) → Crystallization → API
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5